(S)-6-Bromo-7-fluorochroman-4-amine
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Overview
Description
(S)-6-Bromo-7-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-7-fluorochroman-4-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a chroman precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-6-Bromo-7-fluorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-6-Bromo-7-fluorochroman-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
6-Bromo-7-fluorochroman: Lacks the amine group, which may affect its biological activity.
7-Fluorochroman-4-amine: Lacks the bromine atom, potentially altering its chemical reactivity.
6-Bromo-4-aminobenzofuran: A structurally related compound with different ring structure.
Uniqueness: (S)-6-Bromo-7-fluorochroman-4-amine is unique due to the presence of both bromine and fluorine atoms on the chroman ring, combined with an amine group
Properties
Molecular Formula |
C9H9BrFNO |
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Molecular Weight |
246.08 g/mol |
IUPAC Name |
(4S)-6-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1 |
InChI Key |
SBMBPLQOIUUGJK-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@H]1N)Br)F |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)Br)F |
Origin of Product |
United States |
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